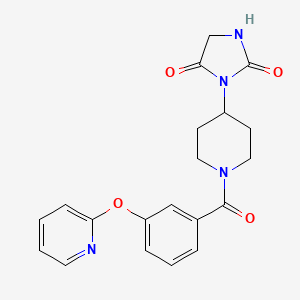
3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research efforts have been dedicated to synthesizing and understanding the structural characteristics of this compound and its derivatives. For example, studies have developed methods for the synthesis of imidazopyridine thiazolidine-2,4-diones, highlighting their potential in clinical settings due to their hypoglycemic activity (Oguchi et al., 2000). Other work has focused on the convenient preparation of azolyl piperidines, a class of compounds related to the chemical structure , by arylation of azoles with bromopyridines (Shevchuk et al., 2012).
Biological Activities
Substantial research has been conducted on the biological activities of these compounds. For instance, a series of substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their hypoglycemic and hypolipidemic activity, showing promising results for further pharmacological studies (Kim et al., 2004). Another study discovered and optimized derivatives as selective cannabinoid CB2 receptor agonists, highlighting their potential in neuropathic pain management (van der Stelt et al., 2011).
Anticancer and Antioxidant Evaluation
The compound and its derivatives have also been explored for their anticancer and antioxidant properties. Kumar et al. (2013) conducted an efficient synthesis of piperazine-2,6-dione and its derivatives, evaluating them for anticancer activity with promising results in various cancer cell lines (Kumar et al., 2013). Additionally, the antioxidant evaluation of some new pyrazolopyridine derivatives was performed, showing some compounds' potential to protect DNA from damage induced by bleomycin (Gouda, 2012).
Chemical and Structural Exploration
Furthermore, the synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione demonstrated the compound's high thermal stability and provided insights into its molecular geometry and electronic spectrum, supporting its potential for further research and application (Prasad et al., 2018).
Mécanisme D'action
Target of Action
The compound “3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex molecule that contains both imidazole and piperidine moieties . Imidazole and piperidine derivatives are known to have a broad range of biological activities and are present in many pharmaceuticals . .
Mode of Action
It’s known that imidazole and piperidine derivatives can interact with various biological targets due to their broad range of chemical and biological properties . The specific interactions of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Imidazole and piperidine derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Imidazole and piperidine derivatives are known to have various biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it affects.
Analyse Biochimique
Biochemical Properties
The full name compound, as an imidazole derivative, may interact with various enzymes, proteins, and other biomolecules. Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
The full name compound may have various effects on cellular processes. As an imidazole derivative, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of the full name compound involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The specifics of these interactions and their consequences are subjects of ongoing investigation.
Metabolic Pathways
The full name compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and could also affect metabolic flux or metabolite levels
Propriétés
IUPAC Name |
3-[1-(3-pyridin-2-yloxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-18-13-22-20(27)24(18)15-7-10-23(11-8-15)19(26)14-4-3-5-16(12-14)28-17-6-1-2-9-21-17/h1-6,9,12,15H,7-8,10-11,13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZYFXGFUFRRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-methoxyethyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2873422.png)

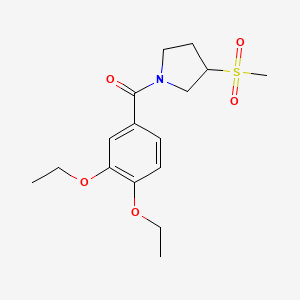
-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2873427.png)
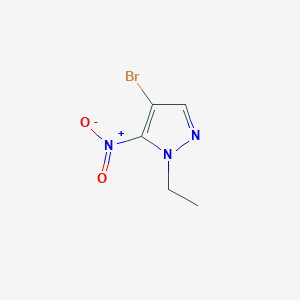
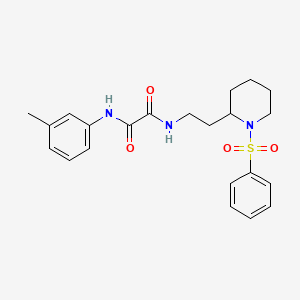
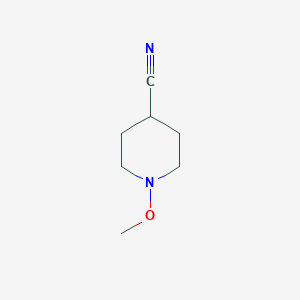
![4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid](/img/structure/B2873432.png)
![[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate](/img/structure/B2873433.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2873434.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)

![N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
